molecular formula C11H10ClN3O2S B1388490 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde CAS No. 885618-31-5

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

Cat. No. B1388490
M. Wt: 283.73 g/mol
InChI Key: PFAKZIZFIXKDFP-UHFFFAOYSA-N
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Description

“2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde” is a chemical compound with the molecular formula C11H10ClN3O2S . It is also known by its CAS number 885618-31-5 .


Molecular Structure Analysis

The molecular structure of this compound includes a morpholino group attached to a thieno[3,2-d]pyrimidine ring, which is further substituted with a chlorine atom and a carbaldehyde group . The exact mass of the molecule is 283.0182254 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.73 g/mol . It is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Application 1: Anti-inflammatory Activity

  • Summary : This compound has been studied for its potential anti-inflammatory effects. Pyrimidines, including this derivative, are known to exhibit a range of pharmacological effects, such as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
  • Methods : The methods typically involve the synthesis of the compound followed by in vitro and in vivo testing to evaluate its inhibitory response against vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results : The studies have shown that certain pyrimidine derivatives can significantly inhibit the levels of inflammatory mediators, suggesting potent anti-inflammatory effects .

Application 2: Anticancer Activity

  • Summary : The compound has been synthesized and tested for its anticancer properties. It’s part of a broader class of 4-morpholinothieno[3,2-d]pyrimidine derivatives that have shown promise in cancer treatment .
  • Methods : Synthesis of the compound is followed by cytotoxicity tests against various cancer cell lines. The effectiveness is measured by IC50 values, which indicate the concentration required to inhibit cell growth by 50% .
  • Results : Some derivatives have demonstrated increased cytotoxicity compared to positive controls, with IC50 values ranging from 0.003 µM to 0.74 µM, indicating significant potential for cancer treatment .

Safety And Hazards

Safety information suggests that dust formation should be avoided and that the compound should not be inhaled or come into contact with skin and eyes . The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed .

properties

IUPAC Name

2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c12-11-13-8-5-7(6-16)18-9(8)10(14-11)15-1-3-17-4-2-15/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAKZIZFIXKDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC(=C3)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672148
Record name 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

CAS RN

885618-31-5
Record name 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine 4 (1.75 g, 6.85 mmol) in dry THF (40 mL) at −78° C. was added a 2.5M solution of n-butyllithium (nBuLi) in hexane (3.3 mL, 1.2 eq.). After stirring for 1 h, dry DMF (796 μL, 1.5 eq.) was added. The reaction mixture was stirred for 1 h at −78° C. and then warmed slowly to room temperature. After a further 2 h at room temperature the reaction mixture poured onto ice/water yielding a yellow precipitate. This was collected by filtration and air-dried to yield 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde 10 (1.50 g, 77%). 1H NMR (400 MHz, d6-DMSO) 3.76 (4H, t, J=4.9), 3.95 (4H, t, J=4.9), 8.28 (1H, s), 10.20 (1H, s).
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
796 μL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (65) (1.75 g, 6.85 mmol) in dry THF (40 mL) at −78° C. was added a 2.5M solution of nBuLi in hexane (3.3 mL, 1.2 eq.). After stirring for 1 hour, dry N,N-dimethylformamide (796 μL, 1.5 eq.) was added. The reaction mixture was stirred for 1 hour at −78° C. and then warmed slowly to room temperature. After a further 2 hours at room temperature the reaction mixture poured onto ice/water yielding a yellow precipitate. This was collected by filtration and air-dried to yield the title compound (1.50 g, 77%).
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
796 μL
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods III

Procedure details

To a suspension of 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (VII) (1.75 g, 6.85 mmol) in dry THF (40 mL) at −78° C. was added a 2.5M solution of nBuLi in hexane (3.3 mL, 1.2 eq.). After stirring for 1 h, dry DMF (796 μL, 1.5 eq.) was added. The reaction mixture was stirred for 1 h at −78° C. and then warmed slowly to room temperature. After a further 2 h at room-temperature the reaction mixture poured onto ice/water yielding a yellow precipitate. This was collected by filtration and air-dried to yield the title compound (1.50 g, 77%)
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
796 μL
Type
reactant
Reaction Step Three
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
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2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
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2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
Reactant of Route 4
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2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
Reactant of Route 5
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

Citations

For This Compound
7
Citations
T Ye, Y Han, R Wang, P Yan, S Chen, Y Hou… - Bioorganic Chemistry, 2020 - Elsevier
To develop novel therapeutic agents with anticancer activities, two series of novel 2,4-bismorpholinyl-thieno[3,2-d]pyrimidine and 2-morpholinothieno[3,2-d]pyrimidinone derivatives …
Number of citations: 10 www.sciencedirect.com
Y Han, Y Tian, R Wang, S Fu, J Jiang, J Dong, M Qin… - Bioorganic …, 2020 - Elsevier
Recently, PI3K and mTOR have been regarded as promising targets for cancer treatment. Herein, we designed and synthesized four series of novel thieno[3,2-d]pyrimidine derivatives …
Number of citations: 16 www.sciencedirect.com
Q Tian, Z Cheng, HM Yajima, SJ Savage… - … Process Research & …, 2013 - ACS Publications
We report a practical synthesis of PI3K inhibitor GDC-0941. The synthesis was achieved using a convergent approach starting from a thienopyrimidine intermediate through a sequence …
Number of citations: 32 pubs.acs.org
M Nacht, L Qiao, MP Sheets, T St. Martin… - Journal of medicinal …, 2013 - ACS Publications
PI3Kα has been identified as an oncogene in human tumors. By use of rational drug design, a targeted covalent inhibitor 3 (CNX-1351) was created that potently and specifically inhibits …
Number of citations: 85 pubs.acs.org
Z Wu, Y Bai, J Jin, T Jiang, H Shen, Q Ju, Q Zhu… - European Journal of …, 2021 - Elsevier
PARP inhibitors have achieved great success in cancers with BRCA mutations, but only a small portion of patients carry BRCA mutations, which results in their narrow indication …
Number of citations: 18 www.sciencedirect.com
L Barnes, H Blaber, DTK Brooks, L Byers… - Journal of Medicinal …, 2019 - ACS Publications
Phosphoinositide-3-kinase δ (PI3Kδ) is a critical regulator of cell growth and transformation and has been explored as a therapeutic target for a range of diseases. Through the …
Number of citations: 6 pubs.acs.org
C Schwehm, B Kellam, AE Garces, SJ Hill… - Journal of Medicinal …, 2017 - ACS Publications
A novel molecular scaffold has been synthesized, and its incorporation into new analogues of biologically active molecules across multiple target classes will be discussed. In these …
Number of citations: 11 pubs.acs.org

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